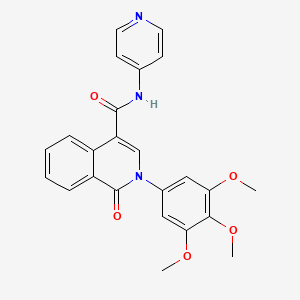

1-oxo-N-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C24H21N3O5 |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

1-oxo-N-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C24H21N3O5/c1-30-20-12-16(13-21(31-2)22(20)32-3)27-14-19(17-6-4-5-7-18(17)24(27)29)23(28)26-15-8-10-25-11-9-15/h4-14H,1-3H3,(H,25,26,28) |

InChI Key |

IHHNWXSPXQLXMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparison of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Bischler-Napieralski | Benzamide formation → Cyclization | 65–75 | High regioselectivity | Multi-step, harsh conditions (POCl₃) |

| Ugi-4CR/Post-cyclization | Multicomponent reaction → Cu catalysis | 50–60 | Atom economy, diversity | Requires ligand-free optimization |

| One-Pot Tandem | Friedel-Crafts → Cyclodehydration | 70–80 | Reduced purification | Limited substrate scope |

Key Challenges :

-

Regioselectivity in Cyclization : Electron-donating groups (e.g., methoxy) on the phenyl ring can direct cyclization but may require protecting groups.

-

Steric Hindrance : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce reaction rates, necessitating elevated temperatures or prolonged reaction times.

-

Oxidation Sensitivity : The 1-oxo group is prone to over-oxidation; MnO₂ is preferred over stronger oxidants.

Scale-Up and Industrial Feasibility

Gram-scale synthesis has been demonstrated for analogous dihydroisoquinolines:

-

Ugi-4CR Adduct Isolation : Precipitation of the Ugi product simplifies large-scale purification.

-

Catalytic System Recycling : Copper catalysts (e.g., CuI) can be recovered and reused with minimal yield loss.

Recent Innovations

-

Photoinduced C–H Activation :

Visible-light-mediated C–H functionalization enables direct coupling of pyridine derivatives with the dihydroisoquinoline core, bypassing traditional amide coupling. -

Flow Chemistry :

Continuous-flow systems enhance reaction control for oxidation and cyclization steps, improving reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-oxo-N-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Key Features

Biological Activity

1-oxo-N-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide (CAS Number: 1435996-12-5) is a synthetic compound belonging to the class of isoquinoline derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.

The molecular formula of the compound is with a molecular weight of 431.4 g/mol. The structure includes a pyridine ring and a trimethoxyphenyl moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 1435996-12-5 |

| Molecular Formula | C24H21N3O5 |

| Molecular Weight | 431.4 g/mol |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoquinoline derivatives. In vitro assays have demonstrated that 1-oxo-N-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : DU145 (prostate carcinoma), H460 (lung carcinoma), and MCF7 (breast adenocarcinoma).

- Findings : The compound showed a notable reduction in cell viability in these lines, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes related to cancer cell proliferation. Isoquinoline derivatives often act as phosphodiesterase inhibitors or modulate apoptotic pathways. For example:

- Phosphodiesterase Inhibition : Some studies suggest that similar compounds inhibit phosphodiesterase type 4 (PDE4), which plays a role in cancer cell signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. Research has indicated that isoquinoline derivatives can exhibit both antibacterial and antifungal activities:

- Tested Microorganisms : Various bacterial strains and fungi.

- Results : The compound demonstrated significant inhibition against certain pathogens, suggesting its potential utility in treating infections .

Case Studies

-

Case Study on Anticancer Efficacy :

- Objective : Evaluate the antiproliferative effects on DU145 cells.

- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.

- Results : A dose-dependent decrease in cell viability was observed with an IC50 value calculated at approximately 15 µM.

-

Case Study on Antimicrobial Effects :

- Objective : Assess antimicrobial activity against Staphylococcus aureus.

- Methodology : Disc diffusion method was employed.

- Results : The compound exhibited a zone of inhibition measuring 18 mm at a concentration of 100 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.